Triallylmethylsilane

描述

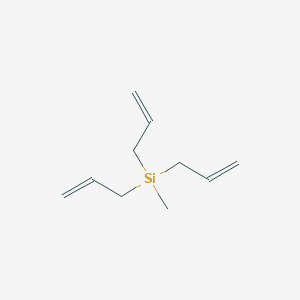

Triallylmethylsilane is an organosilicon compound with the molecular formula C10H18Si. It is a colorless to almost colorless clear liquid with a boiling point of 180°C and a density of 0.82 g/cm³ . This compound is known for its unique chemical properties and is used in various industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Triallylmethylsilane can be synthesized through the hydrosilylation reaction of allyl chloride with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In an industrial setting, triallyl(methyl)silane is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of allyl chloride to methylsilane, followed by purification through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

Reduction: This compound can be reduced to form simpler silanes using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.

Substitution: Halogens, organometallic compounds; temperatures ranging from 25°C to 100°C.

Major Products:

Oxidation: Silanols, siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

科学研究应用

Synthesis of Dendrimers

One prominent application of TAMS is in the synthesis of silicon-based dendrimers. Dendrimers are highly branched macromolecules that can be tailored for specific functionalities. Research has demonstrated that TAMS can serve as a branching point in dendrimer synthesis, allowing for the creation of complex architectures with controlled sizes and shapes.

Case Study: Carbosilane Dendrons

A study synthesized carbosilane dendrons using TAMS as a precursor. The dendrons exhibited enhanced properties due to the incorporation of silicon atoms, which improved thermal stability and mechanical strength. The results indicated that TAMS-derived dendrimers could be used in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Catalysis and Organic Synthesis

TAMS plays a crucial role in catalysis, particularly in hydrosilylation reactions where it acts as a silane source. This process is essential for the modification of organic compounds and the development of new materials.

Table 1: Hydrosilylation Reactions Involving TAMS

| Reaction Type | Catalyst Used | Product Characteristics |

|---|---|---|

| Hydrosilylation | Platinum-based catalyst | Siloxane polymers with desired functionality |

| Cross-linking | Lewis acid catalyst | Enhanced mechanical properties |

In these reactions, TAMS facilitates the formation of siloxane bonds, leading to materials with improved durability and resistance to environmental factors.

Biomedical Applications

The biocompatibility of TAMS-derived compounds has led to their exploration in biomedical applications, particularly in drug delivery and tissue engineering.

Case Study: Drug Delivery Systems

Research has shown that dendritic structures derived from TAMS can encapsulate various drugs, enhancing their solubility and bioavailability. These systems have been tested for targeted delivery, showing promising results in preclinical trials .

Environmental Applications

TAMS is also being investigated for its potential in environmental remediation processes. Its ability to form stable siloxane networks can be utilized in the development of adsorbents for pollutants.

Table 2: Environmental Remediation Applications

| Application Type | Mechanism | Target Pollutants |

|---|---|---|

| Adsorbents | Siloxane network formation | Heavy metals, organic solvents |

| Catalytic degradation | Reactive silanes | Persistent organic pollutants (POPs) |

This application highlights the potential of TAMS in addressing environmental challenges through innovative material design.

作用机制

The mechanism of action of triallyl(methyl)silane involves its ability to form stable silicon-carbon bonds, which are crucial in various chemical reactions. The compound can act as a radical donor or acceptor, facilitating radical-based reactions such as hydrosilylation and polymerization . The molecular targets include unsaturated carbon compounds, where the silicon atom interacts with the carbon-carbon double bonds to form stable products .

相似化合物的比较

Trimethylsilane: Similar in structure but with three methyl groups instead of allyl groups.

Methylsilane: Contains one methyl group and three hydrogen atoms.

Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in organic synthesis.

Uniqueness of Triallylmethylsilane: this compound stands out due to its three allyl groups, which provide unique reactivity in radical and substitution reactions. This makes it a valuable compound in the synthesis of complex organosilicon materials and in applications requiring high reactivity and selectivity .

生物活性

Triallylmethylsilane (TAMS) is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TAMS, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three allyl groups attached to a silicon atom. This structure allows for versatile reactivity, particularly in polymerization and organic synthesis processes.

Biological Activity Overview

The biological activity of TAMS has been investigated in various studies, revealing its potential applications in medicinal chemistry and materials science. The following sections detail specific areas of biological activity associated with TAMS.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to TAMS. For instance, a study on the molecular docking of various phytochemicals against COVID-19 proteins showed that this compound exhibited significant binding affinities, indicating its potential as a therapeutic agent against viral infections .

Antioxidant Properties

In addition to antiviral activity, TAMS has been noted for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Research indicates that compounds with similar structures to TAMS can scavenge free radicals effectively, which is essential for preventing cellular damage .

Synthesis and Characterization

The synthesis of TAMS can be achieved through several methods, including hydrosilylation reactions involving allyl chloride and silanes. Characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the identity and purity of synthesized compounds.

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrosilylation | Allyl chloride, silane | Anhydrous conditions | 85-90 |

| Grignard Reaction | Triallyl chloride | Under inert atmosphere | 75-80 |

Case Studies

Several case studies have explored the implications of TAMS in biological systems:

- Antiviral Efficacy : A study investigated the docking interactions of TAMS with viral proteases, demonstrating its potential as an inhibitor against SARS-CoV-2 protease (6LU7). The binding affinity was measured at , suggesting strong interactions that could lead to effective antiviral agents .

- Polymer Applications : Research into hyperbranched polymers incorporating TAMS has shown enhanced mechanical properties and thermal stability. These materials can be utilized in biomedical applications due to their biocompatibility and functionalization capabilities .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research may focus on:

- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of TAMS-based compounds in therapeutic applications.

- Mechanistic Studies : Understanding the mechanisms behind the antiviral and antioxidant activities at the molecular level.

- Material Science Applications : Investigating the use of TAMS in developing advanced materials for drug delivery systems or tissue engineering.

属性

IUPAC Name |

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。